3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs .
Synthesis Analysis
The synthesis of imidazole derivatives typically involves N-alkylation of imidazole using various alkylating agents . A practical synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .Scientific Research Applications
Antimicrobial Research
Imidazole derivatives have been studied for their antimicrobial potential. For instance, compounds with an imidazole ring have shown activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
Pharmaceutical Development
The structure of CHEMCOLLECT KT001661 suggests potential use in pharmaceutical research. Imidazole-containing compounds like ibodutant, which is a selective antagonist of the neurokinin 2 (NK2) receptor, indicate that similar structures could be explored for therapeutic purposes.
Anti-Candida Agents
Some imidazole derivatives have shown potent activity against Candida albicans. Compounds with an imidazole ring have been more effective than traditional treatments like fluconazole and miconazole in some studies .
Chemical Synthesis
The compound’s structure, featuring an imidazole ring and a carboxylic acid group, makes it a candidate for use as a building block in chemical synthesis. It could be utilized in creating various organic molecules for research purposes.
These are just a few examples of the types of applications that could be explored with CHEMCOLLECT KT001661. The actual uses would depend on further research and experimentation to determine its efficacy and safety in each field.
Synthesis and therapeutic potential of imidazole containing compounds N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The imidazole ring is a key structural component in many biologically active compounds, suggesting it plays a crucial role in their interaction with biological targets .
Biochemical Pathways
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The imidazole ring’s presence in many drugs suggests it may contribute to their pharmacokinetic properties .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The properties of imidazole derivatives may be influenced by factors such as ph and temperature .
properties
IUPAC Name |
3-imidazol-1-yl-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6(7(10)11)4-9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAPFBYSZAHSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.